molecular formula C30H39NO5 B1256137 [(1R,2R,3E,5R,7S,9E,12S,14S,16S)-16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate

[(1R,2R,3E,5R,7S,9E,12S,14S,16S)-16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate

Cat. No.: B1256137
M. Wt: 493.6 g/mol
InChI Key: NAEWXXDGBKTIMN-QHDZSFFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cytochalasin H is a natural product isolated from the endophytic fungus Phomopsis sp. It belongs to the cytochalasan family, a group of fungal metabolites known for their diverse biological activities. Cytochalasin H has been studied for its ability to inhibit cell growth, induce apoptosis, and exhibit anti-angiogenic and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cytochalasin H can be synthesized through a series of chemical reactions involving polyketide synthase and non-ribosomal peptide synthetase pathways. The synthesis typically involves the formation of a perhydro-isoindolone core fused with a macrocyclic ring .

Industrial Production Methods: Industrial production of cytochalasin H involves the cultivation of Phomopsis sp. in a controlled environment, followed by extraction and purification of the compound using chromatographic techniques. Solid-state fermentation on rice culture is one method used to produce cytochalasin H .

Chemical Reactions Analysis

Types of Reactions: Cytochalasin H undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, oxidation of cytochalasin H can lead to the formation of 7-oxocytochalasin H .

Common Reagents and Conditions: Common reagents used in the reactions of cytochalasin H include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions .

Major Products Formed: The major products formed from the reactions of cytochalasin H include oxidized derivatives such as 7-oxocytochalasin H and other structurally modified cytochalasans .

Mechanism of Action

Cytochalasin H exerts its effects by binding to actin filaments, disrupting the cytoskeleton and inhibiting cell movement. This leads to the inhibition of cell growth and induction of apoptosis. The compound also affects angiogenesis by reducing the expression of pro-angiogenic factors such as endothelin-1 .

Comparison with Similar Compounds

Uniqueness: Cytochalasin H is unique due to its specific structure and potent biological activities. It has shown significant anti-angiogenic and antimicrobial properties, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C30H39NO5

Molecular Weight

493.6 g/mol

IUPAC Name

[(1R,2R,3E,5R,7S,9E,12S,14S,16S)-16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate

InChI

InChI=1S/C30H39NO5/c1-18-10-9-13-23-27(33)20(3)19(2)26-24(16-22-11-7-6-8-12-22)31-28(34)30(23,26)25(36-21(4)32)14-15-29(5,35)17-18/h6-9,11-15,18-19,23-27,33,35H,3,10,16-17H2,1-2,4-5H3,(H,31,34)/b13-9+,15-14+/t18-,19+,23?,24-,25+,26?,27+,29-,30+/m0/s1

InChI Key

NAEWXXDGBKTIMN-QHDZSFFESA-N

Isomeric SMILES

C[C@H]1C/C=C/C2[C@@H](C(=C)[C@H](C3[C@@]2([C@@H](/C=C/[C@](C1)(C)O)OC(=O)C)C(=O)N[C@H]3CC4=CC=CC=C4)C)O

Canonical SMILES

CC1CC=CC2C(C(=C)C(C3C2(C(C=CC(C1)(C)O)OC(=O)C)C(=O)NC3CC4=CC=CC=C4)C)O

Pictograms

Acute Toxic; Health Hazard

Synonyms

cytochalasin H

Origin of Product

United States

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